2-Fluoro-3-(methoxymethyl)benzonitrile
Description
2-Fluoro-3-(methoxymethyl)benzonitrile is a fluorinated aromatic nitrile derivative with a methoxymethyl (-CH2OCH3) substituent at the 3-position of the benzene ring. This compound is structurally characterized by:
- Molecular formula: C9H8FNO (assuming standard valency).
- Key functional groups: A nitrile (-CN) group at position 1, fluorine at position 2, and a methoxymethyl group at position 2.
- Applications: Likely serves as an intermediate in pharmaceuticals, agrochemicals, or materials science, given the prevalence of benzonitrile derivatives in these fields .
The methoxymethyl group introduces steric bulk and moderate electron-donating effects via the ether oxygen, while the fluorine and nitrile groups are electron-withdrawing. This combination creates unique electronic and steric properties compared to analogs.
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
2-fluoro-3-(methoxymethyl)benzonitrile |
InChI |
InChI=1S/C9H8FNO/c1-12-6-8-4-2-3-7(5-11)9(8)10/h2-4H,6H2,1H3 |
InChI Key |
OOJMDPAQOUAPPO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC=C1)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
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